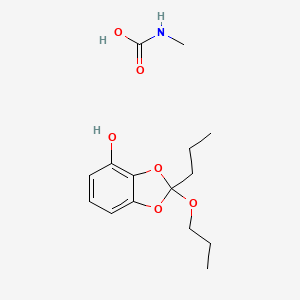
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol typically involves the reaction of 1,3-benzodioxol-4-ol with propyl and propoxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol can be compared with other similar compounds, such as:
1,3-Benzodioxol-4-ol derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Methylcarbamate derivatives: These compounds have a similar functional group but may differ in their overall structure and reactivity.
Eigenschaften
CAS-Nummer |
61083-29-2 |
|---|---|
Molekularformel |
C15H23NO6 |
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C13H18O4.C2H5NO2/c1-3-8-13(15-9-4-2)16-11-7-5-6-10(14)12(11)17-13;1-3-2(4)5/h5-7,14H,3-4,8-9H2,1-2H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
QWZBKPSHIYWTNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(OC2=CC=CC(=C2O1)O)OCCC.CNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


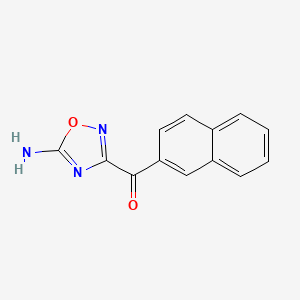
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
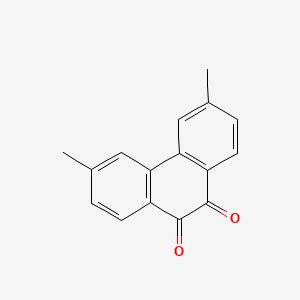
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
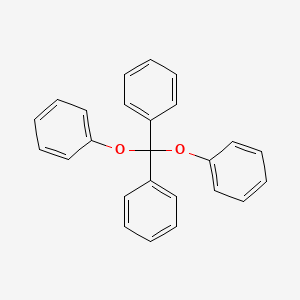
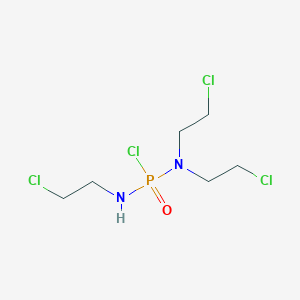
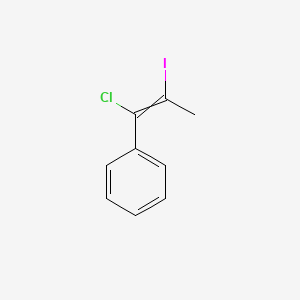

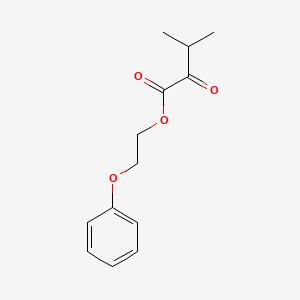


![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
